3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide
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Overview
Description
3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound that integrates multiple functional groups and ring systems. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole ring, the isoxazole ring, and their subsequent annulation to the pyridine ring. Common reagents used in these reactions include sodium carbonate, chloroform, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-methylthiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Isoxazole Derivatives: Compounds such as isoxazole itself and its derivatives are known for their wide range of biological activities.
Properties
Molecular Formula |
C15H14N4O2S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
6-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c1-7-6-22-15(16-7)18-13(20)12-9-4-3-5-10(9)17-14-11(12)8(2)19-21-14/h6H,3-5H2,1-2H3,(H,16,18,20) |
InChI Key |
OBSRXOKHPDSKBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C3C(=NOC3=NC4=C2CCC4)C |
Origin of Product |
United States |
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